molecular formula C12H16O3 B13582507 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol

Cat. No.: B13582507
M. Wt: 208.25 g/mol
InChI Key: HYGSFFHBBPUWDE-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol is an organic compound that features a benzo-dioxin moiety fused with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol typically involves the following steps:

    Formation of the Benzo-dioxin Ring: The benzo-dioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Alkylation: The benzo-dioxin intermediate is then subjected to alkylation using a suitable alkyl halide to introduce the 2-methylpropan-1-ol group.

    Reduction: The final step involves the reduction of the intermediate to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Pharmaceuticals: Explored for its potential use in the development of new drugs.

    Diagnostics: Utilized in the development of diagnostic agents.

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties.

    Polymers: Incorporated into polymer structures to enhance their properties.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-2-ol: Similar structure but with a different hydroxyl group position.

    3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

    Structural Features: The unique combination of the benzo-dioxin ring and the propanol group.

    Reactivity: Distinct reactivity patterns due to the specific arrangement of functional groups.

    Applications: Broader range of applications in various fields compared to similar compounds.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3

InChI Key

HYGSFFHBBPUWDE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)CO

Origin of Product

United States

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